molecular formula C13H17NO2 B5401313 4-[(3-methylphenyl)acetyl]morpholine

4-[(3-methylphenyl)acetyl]morpholine

Cat. No. B5401313
M. Wt: 219.28 g/mol
InChI Key: BWHWWICEXYSMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(3-methylphenyl)acetyl]morpholine (4-MeO-AMT) is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the 1990s and has gained popularity in recent years due to its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenyl)acetyl]morpholine involves its binding to the serotonin receptor, leading to the activation of various signaling pathways. This results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior. The exact mechanism by which this compound produces its hallucinogenic effects is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
4-[(3-methylphenyl)acetyl]morpholine has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to changes in mood and behavior. This compound has also been found to have analgesic properties, making it a potential candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(3-methylphenyl)acetyl]morpholine in scientific research is its potency and selectivity for the serotonin receptor. This allows researchers to study the effects of serotonin receptor activation on various biological processes. However, the use of this compound also has limitations, such as its potential toxicity and the need for careful handling and storage.

Future Directions

The potential applications of 4-[(3-methylphenyl)acetyl]morpholine in scientific research are vast and varied. One area of future research could be the investigation of its effects on neural plasticity and the development of new treatments for neurological disorders such as depression and anxiety. Another direction could be the development of new pain medications based on the analgesic properties of this compound. Further studies are also needed to fully understand the mechanism by which 4-[(3-methylphenyl)acetyl]morpholine produces its hallucinogenic effects and its potential use in the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 4-[(3-methylphenyl)acetyl]morpholine involves the reaction of 4-methoxyphenylacetic acid with morpholine in the presence of a catalyst such as thionyl chloride. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The purity of the final product is crucial for its application in scientific research.

Scientific Research Applications

4-[(3-methylphenyl)acetyl]morpholine has been used in various scientific studies to investigate its effects on the central nervous system. It has been found to act as a potent agonist of the serotonin receptor, which plays a crucial role in regulating mood, cognition, and behavior. This compound has also been shown to have hallucinogenic properties, making it a valuable tool for studying the mechanisms underlying altered states of consciousness.

properties

IUPAC Name

2-(3-methylphenyl)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11-3-2-4-12(9-11)10-13(15)14-5-7-16-8-6-14/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHWWICEXYSMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.